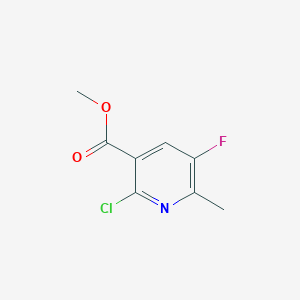

Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARWZYFWYNJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 2-Chloro-5-fluoro-nicotinic Acid and Esters

A common precursor is 2-chloro-5-fluoro-nicotinic acid or its methyl ester. The preparation involves halogenation and esterification steps:

Halogenation: Catalytic hydrogenation and selective dechlorination using catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon in alcoholic solvents (methanol, ethanol) with alkaline additives like triethylamine. Reaction temperatures range from 20 to 50 °C under atmospheric to 5 atm pressure.

Esterification: Methylation of 2-chloro-5-fluoro-nicotinic acid using methanol under acidic or basic conditions to yield methyl 2-chloro-5-fluoro-nicotinate. This step is often performed at room temperature or slightly elevated temperatures.

Introduction of the 6-Methyl Group

The methyl group at the 6-position can be introduced via several methods:

Direct Methylation: Using methyl iodide (iodomethane) in the presence of a strong base such as lithium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is initiated at 0 °C and stirred at room temperature for 2 hours. The crude product is then purified by flash chromatography to separate regioisomers.

Catalytic Hydrogenation and Dehalogenation: Starting from 2,6-dichloro-5-fluoro-nicotinic acid methyl ester, selective reduction and dehalogenation can be performed using zinc powder in a mixture of methanol and water with formic acid and acetic acid as additives. The reaction is refluxed for several hours, followed by extraction and distillation to isolate the 6-methyl derivative with purity above 98%.

Methylation of Hydroxy or Keto Intermediates

In some synthetic routes, methylation of hydroxy or keto groups adjacent to the nicotinate ring is performed using sodium methoxide or cesium carbonate in methanol or acetonitrile at temperatures ranging from 20 to 80 °C. This step yields methyl ethers or esters with high yields (up to 97%).

Experimental Data and Yields

The following table summarizes key reaction conditions and yields from reported methods:

Purification and Characterization

Purification: Typically involves solvent extraction (ethyl acetate, methylene chloride), washing with brine or acidic solutions, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.

Chromatography: Flash column chromatography with eluents such as methylene chloride/ethyl acetate mixtures is used to separate regioisomers and impurities.

Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry, with key chemical shifts indicating the presence of methyl, chloro, and fluoro substituents in expected positions.

Summary of Key Findings

The preparation of methyl 2-chloro-5-fluoro-6-methylnicotinate is efficiently achieved through selective halogenation, methylation, and catalytic reduction steps.

Use of zinc powder with formic and acetic acid under reflux conditions provides a high-purity 6-methyl derivative.

Methylation using methyl iodide and lithium hydride in DMF allows regioselective introduction of the methyl group but requires chromatographic separation.

Sodium methoxide in methanol is effective for methylation of hydroxy precursors with high yields.

Catalytic hydrogenation with palladium or Raney nickel catalysts enables selective dechlorination and methyl group introduction under mild conditions.

This comprehensive review integrates diverse experimental approaches and conditions, providing a professional and authoritative guide to the preparation of this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-5-fluoro-6-methylnicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the chloro and fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.

Major Products Formed:

Oxidation: 2-Chloro-5-fluoro-6-methylnicotinic acid.

Reduction: 2-Chloro-5-fluoro-6-methylnicotinamide.

Substitution: Various halogenated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Methyl 2-Chloro-5-fluoro-6-methylnicotinate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound is utilized in biological studies to investigate the effects of halogenated pyridines on biological systems and their potential as bioactive molecules.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: The compound finds applications in the chemical industry as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-Chloro-5-fluoro-6-methylnicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (Cl, F): The 2-Cl and 5-F substituents in this compound enhance electrophilicity at the pyridine ring, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with Methyl 5-fluoro-6-methoxynicotinate, where the 6-OCH₃ group (electron-donating) reduces electrophilicity, favoring different reaction pathways . Fluorine at position 5 improves metabolic stability in drug candidates compared to non-fluorinated analogues .

Steric and Solubility Effects:

- The 6-CH₃ group in this compound introduces steric hindrance, reducing reactivity at position 6 but improving lipid solubility. In contrast, Methyl 5-fluoro-6-(trifluoromethyl)nicotinate’s 6-CF₃ group enhances both steric bulk and hydrophobicity, making it suitable for materials requiring high thermal stability .

- Methoxy vs. Methyl: Methyl 5-fluoro-6-methoxynicotinate (6-OCH₃) has higher polarity and water solubility than its methyl-substituted analogue, impacting its use in aqueous-phase reactions .

Commercial Availability and Pricing

- This compound is priced higher (3,218–7,040 CNY) than simpler analogues like Methyl 2-chloro-5-fluoronicotinate, reflecting its complex synthesis and demand in pharmaceuticals .

Biological Activity

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₇ClFNO₃ and a molecular weight of approximately 219.60 g/mol. The compound features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological properties. Its structural uniqueness compared to other nicotinate derivatives makes it a subject of interest in various scientific studies.

Synthesis

The synthesis of this compound typically involves chlorination and fluorination of nicotinic acid derivatives. A common synthetic route includes the reaction of 2-chloro-5-fluoronicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Investigations into related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a potential for further exploration in cancer therapeutics. The presence of halogen atoms in its structure may enhance its interaction with biological targets, such as enzymes or receptors involved in cancer progression .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets within biological systems, leading to varied biological responses. This interaction may involve enzyme inhibition or modulation of receptor activity, which are critical pathways for its antimicrobial and anticancer effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-Chloro-5-fluoronicotinate | Lacks methoxy group | Simpler structure; potentially different reactivity |

| Methyl 2-Chloro-6-methylnicotinate | Methyl group instead of fluoro | Different biological activity profile |

| Methyl 3-Chloro-4-fluoronicoic acid | Different position of halogen | Potentially different pharmacological effects |

This table illustrates how the unique combination of chlorine, fluorine, and methoxy groups in this compound contributes to its distinctive reactivity and potential applications compared to similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that derivatives of this compound showed IC50 values indicating significant cytotoxicity, warranting further investigation into its mechanism as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 2-chloro-5-fluoro-6-methylnicotinate, and how do they influence its reactivity?

- The compound (CAS: 1253383-90-2) has a nicotinic acid backbone with substituents at positions 2 (chloro), 5 (fluoro), and 6 (methyl). The electron-withdrawing chloro and fluoro groups stabilize transition states in nucleophilic substitution or coupling reactions, while the methyl group at position 6 introduces steric effects that may hinder reactivity at adjacent sites. These features are critical for designing regioselective reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis typically involves halogenation and esterification steps. A plausible pathway includes:

Halogenation : Fluorination at position 5 and chlorination at position 2 using selective reagents (e.g., Cl₂ or SOCl₂ under controlled conditions).

Esterification : Reaction of the carboxylic acid precursor with methanol in the presence of a catalyst like H₂SO₄.

Key intermediates, such as ethyl 4-amino-6-chloro-5-fluoronicotinate (CAS: 2454397-74-9), highlight the use of fluorinated starting materials in analogous syntheses .

Q. How can researchers verify the purity and identity of this compound?

- Analytical methods :

- NMR : Compare chemical shifts (e.g., δ ~3.9 ppm for the methoxy group in esters).

- LC-MS : Confirm molecular weight (MW = 203.6 g/mol) and detect impurities.

- Elemental analysis : Validate elemental composition (C, H, N, Cl, F).

Refer to protocols in and for standardized characterization guidelines .

Advanced Research Questions

Q. How do the substituent positions (2-Cl, 5-F, 6-Me) affect the compound’s biological activity in medicinal chemistry studies?

- Mechanistic insights :

- The chloro group at position 2 enhances electrophilicity, potentially improving binding to target enzymes.

- The fluoro group at position 5 increases metabolic stability and membrane permeability.

- The methyl group at position 6 may reduce rotational freedom, affecting conformational interactions with biological targets.

Comparative studies of analogs (e.g., methyl 5-hydroxy-6-methylnicotinate, CAS: 37531-16-1) suggest substituent positioning is critical for activity modulation .

Q. What strategies are recommended to resolve contradictions in reactivity data during nucleophilic substitution experiments?

- Methodological approach :

Controlled variable testing : Isolate reaction parameters (temperature, solvent polarity, catalyst loading).

Kinetic studies : Use HPLC or GC-MS to track intermediate formation.

Computational modeling : Apply DFT calculations to predict transition-state energetics.

emphasizes iterative data analysis to address discrepancies in reaction outcomes .

Q. How can researchers optimize synthetic yields when scaling up production for pharmacological assays?

- Process optimization steps :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.

- Purification : Use flash chromatography or recrystallization to remove byproducts (e.g., unreacted methyl esters).

and provide case studies for scaling fluorinated nicotinate derivatives .

Q. What advanced spectroscopic techniques are essential for studying substituent electronic effects in this compound?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.